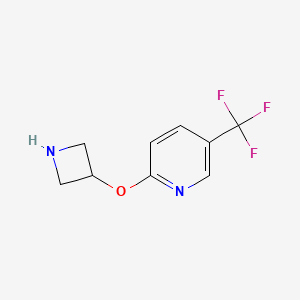
2-(Azetidin-3-yloxy)-5-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azetidin-3-yloxy)-5-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of an azetidine ring and a trifluoromethyl group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yloxy)-5-(trifluoromethyl)pyridine typically involves the reaction of 3-azetidinol with 5-(trifluoromethyl)pyridine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the azetidinyloxy linkage. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azetidin-3-yloxy)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidinyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of pyridine derivatives with oxidized functional groups.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Applications De Recherche Scientifique
2-(Azetidin-3-yloxy)-5-(trifluoromethyl)pyridine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Azetidin-3-yloxy)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The azetidinyloxy group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Azetidinyl)-6-(trifluoromethyl)pyridine
- 3-(Azetidin-3-yloxy)-2-(trifluoromethyl)pyridine
Uniqueness
2-(Azetidin-3-yloxy)-5-(trifluoromethyl)pyridine is unique due to the specific positioning of the azetidinyloxy and trifluoromethyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
1219982-55-4 |
|---|---|
Formule moléculaire |
C9H9F3N2O |
Poids moléculaire |
218.18 g/mol |
Nom IUPAC |
2-(azetidin-3-yloxy)-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)6-1-2-8(14-3-6)15-7-4-13-5-7/h1-3,7,13H,4-5H2 |
Clé InChI |
HGDRRWPVYQGTBO-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)OC2=NC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















